3-Chloro-4,5-difluoroaniline

Vue d'ensemble

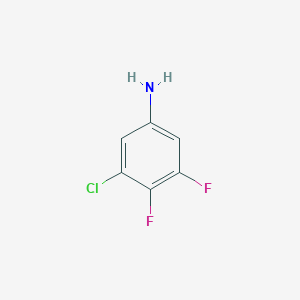

Description

3-Chloro-4,5-difluoroaniline is an organic compound with the molecular formula C6H4ClF2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms at the 3rd, 4th, and 5th positions, respectively. This compound is typically a white to yellow solid and is used in various chemical synthesis processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-4,5-difluoroaniline involves several steps:

Nitration Reaction: Starting with a suitable precursor, such as 2,4,5-trichloronitrobenzene, nitration is performed using a mixture of sulfuric acid and nitric acid.

Reduction Reaction: The nitro group is then reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.

Fluorination Reaction: The chlorinated intermediate is subjected to fluorination using an alkali metal fluoride, such as potassium fluoride, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Final Reduction: The final step involves reducing any remaining nitro groups to amino groups, yielding this compound

Industrial Production Methods: Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chloro-4,5-difluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).

Oxidation and Reduction Reactions: It can be oxidized to form corresponding quinones or reduced to form different aniline derivatives.

Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium fluoride in DMSO.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst.

Major Products:

Substitution Products: Various substituted anilines.

Oxidation Products: Quinones.

Reduction Products: Different aniline derivatives.

Applications De Recherche Scientifique

3-Chloro-4,5-difluoroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in the development of new therapeutic agents.

Industry: Used in the production of dyes, pigments, and other specialty chemicals .

Mécanisme D'action

The mechanism of action of 3-Chloro-4,5-difluoroaniline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents on the benzene ring. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic pockets in the target proteins .

Comparaison Avec Des Composés Similaires

- 2-Chloro-4,6-difluoroaniline

- 2,4-Difluoroaniline

- 3,5-Dichloroaniline

Comparison:

- Uniqueness: 3-Chloro-4,5-difluoroaniline is unique due to the specific positioning of chlorine and fluorine atoms, which influences its reactivity and interaction with other molecules.

- Chemical Properties: Compared to its analogs, it has distinct boiling and melting points, solubility, and reactivity patterns .

Activité Biologique

3-Chloro-4,5-difluoroaniline is a halogenated aniline derivative that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C6H4ClF2N

- Molecular Weight : 165.55 g/mol

- CAS Number : 367-21-5

The presence of halogen substituents (chlorine and fluorine) significantly influences the compound's biological activity and metabolic stability.

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has been studied for its antagonistic effects on P2X3 receptors, which are ATP-gated ion channels involved in pain signaling.

P2X3 Receptor Antagonism

Research indicates that modifications to the aniline structure can enhance antagonistic activity against P2X3 receptors. For instance, compounds with halide substitutions, including this compound, showed varying degrees of antagonism based on their specific substitutions. In a study examining different derivatives, it was found that certain halide combinations led to increased antagonistic potency compared to others .

Structure-Activity Relationships (SAR)

The SAR studies have revealed that the position and type of halogen substitution are critical for enhancing biological activity. The following table summarizes key findings from SAR analyses:

| Compound | Substitution | IC50 (nM) | Notes |

|---|---|---|---|

| KCB-77033 | 4-Fluoro | 1030 | Initial hit compound |

| This compound | Cl/F | Varies | Enhanced metabolic stability |

| 3-Monochloro derivative | Cl | Higher | Increased activity compared to mono-fluorinated analogs |

These findings indicate a clear trend where specific halogen placements can significantly affect the compound's efficacy as a P2X3 receptor antagonist.

Case Studies

- Neuropathic Pain Models : In animal models of neuropathic pain, compounds derived from this compound demonstrated anti-nociceptive effects. For example, one study reported that optimized derivatives showed a significant increase in mechanical withdrawal thresholds in response to pain stimuli .

- Tyrosinase Inhibition : Another area of interest is the compound's potential as an inhibitor of tyrosinase enzymes, which are crucial in melanin biosynthesis. The incorporation of the 3-chloro-4-fluorophenyl motif into various chemotypes has been shown to enhance inhibitory activity against tyrosinase derived from Agaricus bisporus, suggesting potential applications in cosmetic and therapeutic formulations .

Metabolic Stability and Degradation

The metabolic stability of this compound is another important aspect influencing its biological activity. Studies have shown that the presence of fluorine atoms can enhance metabolic stability compared to other substitutions . Additionally, research on microbial degradation indicates that certain strains can effectively degrade halogenated anilines under anaerobic conditions, highlighting environmental considerations related to this compound's use .

Propriétés

IUPAC Name |

3-chloro-4,5-difluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBZXOUMFRXWGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.